molecular formula C17H21ClF6N2O4 B2868126 4-[2-[[2,5-Bis[2,2,2-trifluoroethoxy]benzoyl]amino)ethyl]-1,4-oxazinan-4-ium chloride CAS No. 317833-13-9

4-[2-[[2,5-Bis[2,2,2-trifluoroethoxy]benzoyl]amino)ethyl]-1,4-oxazinan-4-ium chloride

Cat. No.: B2868126
CAS No.: 317833-13-9
M. Wt: 466.81
InChI Key: QCVHKJDYWJDPOO-UHFFFAOYSA-N
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Description

4-[2-[[2,5-Bis[2,2,2-trifluoroethoxy]benzoyl]amino)ethyl]-1,4-oxazinan-4-ium chloride is a complex organic compound characterized by the presence of trifluoroethoxy groups and an oxazinan-4-ium chloride moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-[[2,5-Bis[2,2,2-trifluoroethoxy]benzoyl]amino)ethyl]-1,4-oxazinan-4-ium chloride typically involves multiple steps. One common approach is to start with the preparation of the 2,5-bis(2,2,2-trifluoroethoxy)benzoyl precursor. This can be achieved through the reaction of 2,5-dihydroxybenzoic acid with 2,2,2-trifluoroethanol in the presence of a dehydrating agent such as thionyl chloride.

Next, the benzoyl derivative is reacted with an appropriate amine to form the intermediate amide. This intermediate is then subjected to cyclization with an oxazinan-4-ium chloride precursor under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[2-[[2,5-Bis[2,2,2-trifluoroethoxy]benzoyl]amino)ethyl]-1,4-oxazinan-4-ium chloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the trifluoroethoxy groups, where nucleophiles such as amines or thiols replace the trifluoroethoxy moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with varying functional groups.

Mechanism of Action

The mechanism of action of 4-[2-[[2,5-Bis[2,2,2-trifluoroethoxy]benzoyl]amino)ethyl]-1,4-oxazinan-4-ium chloride involves its interaction with specific molecular targets. The trifluoroethoxy groups enhance the compound’s ability to penetrate cell membranes, allowing it to reach intracellular targets. Once inside the cell, the compound can inhibit key enzymes by binding to their active sites, thereby disrupting essential biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[2-[[2,5-Bis[2,2,2-trifluoroethoxy]benzoyl]amino)ethyl]-1,4-oxazinan-4-ium chloride is unique due to its oxazinan-4-ium chloride moiety, which imparts distinct chemical and biological properties. This structural feature enhances its solubility and stability, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(2-morpholin-4-ylethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20F6N2O4.ClH/c18-16(19,20)10-28-12-1-2-14(29-11-17(21,22)23)13(9-12)15(26)24-3-4-25-5-7-27-8-6-25;/h1-2,9H,3-8,10-11H2,(H,24,26);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSFVIRRYBMPQFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCNC(=O)C2=C(C=CC(=C2)OCC(F)(F)F)OCC(F)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClF6N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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